Dihydro-2H-thiopyran-3(4H)-one

Description

The exact mass of the compound Dihydro-2H-thiopyran-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dihydro-2H-thiopyran-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydro-2H-thiopyran-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

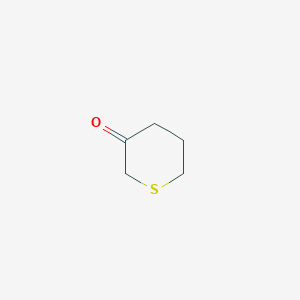

Structure

3D Structure

Properties

IUPAC Name |

thian-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAMXDLUUTYFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172599 | |

| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19090-03-0 | |

| Record name | Tetrahydrothiopyran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2H-thiopyran-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydro-2H-thiopyran-3(4H)-one: A Core Scaffold for Chemical Innovation

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of Dihydro-2H-thiopyran-3(4H)-one. This versatile heterocyclic ketone is a valuable building block in synthetic and medicinal chemistry. This document delves into its fundamental identifiers, physicochemical properties, synthesis, spectroscopic signature, reactivity, and applications, with a focus on providing practical insights and methodologies.

Core Identifiers and Physicochemical Properties

Dihydro-2H-thiopyran-3(4H)-one, systematically named thian-3-one , is a saturated six-membered ring containing a sulfur atom and a ketone functional group.[1][2] Its unique structure underpins its utility as a synthetic intermediate.

A summary of its key identifiers and properties is presented below for quick reference.

| Identifier/Property | Value | Source(s) |

| CAS Number | 19090-03-0 | [1] |

| Molecular Formula | C₅H₈OS | [1] |

| Molecular Weight | 116.18 g/mol | [1] |

| IUPAC Name | thian-3-one | [1][2] |

| Synonyms | Tetrahydrothiopyran-3-one, 3-Thiacyclohexanone, 3-Oxotetrahydrothiopyran | [1][3] |

| InChI | InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 | [1][3] |

| InChIKey | ATAMXDLUUTYFKT-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1CC(=O)CSC1 | [1][4] |

| Density | 1.134 ± 0.06 g/cm³ (Predicted) | [5] |

| Boiling Point | 80 °C at 4 Torr | [5] |

Synthesis of Dihydro-2H-thiopyran-3(4H)-one

The synthesis of Dihydro-2H-thiopyran-3(4H)-one can be achieved through various routes. One established method involves the cyclization of precursors containing both the thiol and the keto functionalities or their synthetic equivalents. A notable synthesis starts from methyl thioglycolate and methyl-4-chlorobutyrate.[6] This approach builds the heterocyclic ring system through sequential reactions that are scalable.

The causality behind this synthetic choice lies in the ready availability of the starting materials and the robustness of the reaction sequence, making it suitable for producing multigram quantities of the target compound.

Spectroscopic Characterization

Unambiguous identification of Dihydro-2H-thiopyran-3(4H)-one relies on a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for characterization.

| Technique | Key Data and Interpretation | Source(s) |

| ¹³C NMR | The spectrum shows characteristic peaks for the carbonyl carbon and the carbons adjacent to the sulfur atom. A reference in the literature points to a study by J. A. Hirsh and A. A. Jarmas for detailed assignments. | [1] |

| Mass Spectrometry (EI) | The mass spectrum typically shows the molecular ion peak (M⁺) at m/z = 116, confirming the molecular weight. Fragmentation patterns can provide further structural insights. | [1] |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of a saturated ketone is expected around 1710-1720 cm⁻¹. | [1] |

Chemical Reactivity and Synthetic Utility

The reactivity of Dihydro-2H-thiopyran-3(4H)-one is dominated by the ketone and the sulfur atom, making it a versatile intermediate for a range of chemical transformations.

-

Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone (Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, CAS 29431-37-6) using oxidizing agents like hydrogen peroxide.[7][8] This transformation is crucial as it significantly alters the electronic properties and reactivity of the molecule, opening up new avenues for derivatization. The resulting sulfone is a valuable building block for multicomponent reactions to generate diverse heterocyclic systems.[9]

-

Reduction: The ketone functionality can be reduced to a hydroxyl group using standard reducing agents such as sodium borohydride, yielding the corresponding alcohol.[8]

-

Gewald Reaction: The oxidized derivative, Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide, can participate in reactions like the Gewald reaction, which is a powerful tool for the synthesis of substituted 2-aminothiophenes.[10]

Applications in Drug Discovery and Medicinal Chemistry

The Dihydro-2H-thiopyran-3(4H)-one scaffold and its derivatives are of significant interest in medicinal chemistry. The sulfur-containing heterocyclic motif is present in a number of biologically active compounds. The true value of this building block is realized in its ability to serve as a starting point for the synthesis of more complex molecules with therapeutic potential.

For instance, derivatives of the oxidized form, Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, have been investigated for their potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties.[9] In silico screening of compounds synthesized from this building block has suggested a high probability of cystinyl aminopeptidase inhibition, a target relevant to inflammatory processes.[9]

Safety and Handling

Based on aggregated GHS information, Dihydro-2H-thiopyran-3(4H)-one may be classified as a flammable liquid and vapor.[1] It is crucial for researchers to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: The compound should be stored in an inert atmosphere, in a freezer under -20°C, to ensure its stability.[5][11]

Disposal: All waste containing this chemical should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Dihydro-2H-thiopyran-3(4H)-one is a foundational building block in organic synthesis with significant potential for applications in drug discovery. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an asset for chemists aiming to construct novel heterocyclic compounds. The insights and protocols detailed in this guide are intended to empower researchers to confidently and safely utilize this valuable chemical entity in their scientific endeavors.

References

-

PubChem. Dihydro-2H-thiopyran-3(4H)-one. National Center for Biotechnology Information. [Link]

-

PubChem. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. National Center for Biotechnology Information. [Link]

-

ChemBK. Dihydro-2H-thiopyran-3(4H)-one. [Link]

-

Cheméo. Chemical Properties of 2H-Thiopyran-3(4H)-one, dihydro- (CAS 19090-03-0). [Link]

-

PubChemLite. Dihydro-2h-thiopyran-3(4h)-one (C5H8OS). [Link]

-

Wikidata. Dihydro-2H-pyran-3(4H)-one. [Link]

-

NIST WebBook. 2H-Thiopyran-3(4H)-one, dihydro-. [Link]

-

ResearchGate. Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. [Link]

-

ACE Biolabs. Dihydro-2H-thiopyran-3(4H)-one. [Link]

-

ResearchGate. Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. [Link]

-

NIST WebBook. 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. [Link]

-

ResearchGate. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

-

PubChem. 2H-Pyran-3(4H)-one, dihydro-. [Link]

-

ResearchGate. Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]

-

DNU. Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide in gewald's chemistry. [Link]

-

ResearchGate. Synthesis of dihydro-2H-pyran-3(4H)-one (1). [Link]

Sources

- 1. Dihydro-2H-thiopyran-3(4H)-one | C5H8OS | CID 140474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Dihydro-2H-thiopyran-3(4H)-one | 19090-03-0 [smolecule.com]

- 3. 2H-Thiopyran-3(4H)-one, dihydro- (CAS 19090-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. PubChemLite - Dihydro-2h-thiopyran-3(4h)-one (C5H8OS) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. dspace.dsau.dp.ua [dspace.dsau.dp.ua]

- 7. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | C5H8O3S | CID 11815935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide in gewald’s chemistry | Хімічні проблеми сьогодення [jhps.donnu.edu.ua]

- 11. 19090-03-0|Dihydro-2H-thiopyran-3(4H)-one|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Spectral Analysis of Dihydro-2H-thiopyran-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Versatile Heterocycle

Dihydro-2H-thiopyran-3(4H)-one, also known as tetrahydrothiopyran-3-one or 3-thiacyclohexanone, is a saturated heterocyclic ketone with the molecular formula C₅H₈OS and a molecular weight of approximately 116.18 g/mol .[1] Its structure, featuring a six-membered ring containing a sulfur atom and a ketone functional group, makes it a valuable building block in synthetic organic chemistry and medicinal chemistry. The precise elucidation of its molecular structure is paramount for its application in the synthesis of more complex molecules, including novel therapeutic agents. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize Dihydro-2H-thiopyran-3(4H)-one, offering a blend of established data and theoretical principles to ensure unambiguous identification.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for interpreting its spectral data. The structure and conventional numbering system are illustrated below. This numbering will be used throughout the guide to assign specific spectral signals to the corresponding atoms.

Caption: Molecular structure and numbering of Dihydro-2H-thiopyran-3(4H)-one.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Predicted Analysis

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-2 | ~ 3.0 - 3.2 | Singlet (or narrow triplet) | - | 2H | Adjacent to both the electronegative sulfur and the carbonyl group (α-position), resulting in a significant downfield shift. May appear as a singlet due to complex coupling or a narrow triplet if coupled to H-4. |

| H-4 | ~ 2.8 - 3.0 | Triplet | ~ 6-7 | 2H | In the α-position to the carbonyl group, causing a downfield shift. Expected to be a triplet due to coupling with the H-5 protons. |

| H-5 | ~ 2.1 - 2.3 | Quintet (or multiplet) | ~ 6-7 | 2H | Coupled to both H-4 and H-6 protons, leading to a complex multiplet, likely appearing as a quintet. |

| H-6 | ~ 2.6 - 2.8 | Triplet | ~ 6-7 | 2H | Adjacent to the sulfur atom, resulting in a moderate downfield shift. Expected to be a triplet due to coupling with the H-5 protons. |

Causality Behind Predictions:

-

Electronegativity: The sulfur atom and the carbonyl group's oxygen atom withdraw electron density from adjacent protons, deshielding them and shifting their signals downfield (to a higher ppm value). The protons at C2 are most affected due to the proximity of both functionalities.

-

Anisotropy: The carbonyl group (C=O) has a magnetic anisotropic effect that further deshields the α-protons (H-2 and H-4).

-

Spin-Spin Coupling: Protons on adjacent carbons that are not chemically equivalent will split each other's signals. The n+1 rule is applied to predict the multiplicity, where 'n' is the number of equivalent neighboring protons.

¹³C NMR Spectroscopy: Structural Confirmation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.

Experimental ¹³C NMR Data (Source: PubChem)

| Position | Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C-3 | ~ 208 | Ketone Carbonyl (C=O): The characteristic signal for a ketone carbonyl carbon appears significantly downfield, typically in the 205-220 ppm range. |

| C-2 | ~ 48-50 | α-Carbon to S and C=O: This carbon is deshielded by both the adjacent sulfur atom and the carbonyl group, placing it significantly downfield compared to other methylene carbons. |

| C-4 | ~ 40-42 | α-Carbon to C=O: Being alpha to the carbonyl group, this carbon is deshielded and appears in the typical range for such carbons. |

| C-6 | ~ 28-30 | α-Carbon to S: The sulfur atom's electronegativity shifts this carbon downfield relative to a standard alkane carbon. |

| C-5 | ~ 25-27 | β-Carbon: This carbon is the least affected by the electron-withdrawing groups and thus has the most upfield chemical shift among the ring carbons. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Dihydro-2H-thiopyran-3(4H)-one.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Acquire 8-16 scans for a typical concentration.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program to obtain singlets for all carbon signals.

-

A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2 seconds is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Interpretation of the IR Spectrum: The key diagnostic feature in the IR spectrum of Dihydro-2H-thiopyran-3(4H)-one is the carbonyl group (C=O) stretching vibration.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

|---|---|---|---|

| ~ 1715 | Strong, Sharp | C=O Stretch | This absorption is characteristic of a saturated, six-membered cyclic ketone.[2] The position indicates a lack of ring strain or conjugation. |

| 2850 - 2960 | Medium | C-H Stretch | These bands correspond to the stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the ring.[2] |

| ~ 1420 | Medium | CH₂ Scissoring | This absorption is typical for the bending vibration of methylene groups adjacent to a carbonyl group. |

| 600 - 800 | Weak-Medium | C-S Stretch | The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region of the spectrum. |

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the functional groups of the molecule, particularly the carbonyl group.

-

Method Selection: Attenuated Total Reflectance (ATR) is a modern and convenient method for liquid samples. Alternatively, the traditional neat liquid method using salt plates (NaCl or KBr) can be used.

-

ATR-FTIR Protocol:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of Dihydro-2H-thiopyran-3(4H)-one directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify the key absorption bands and compare their wavenumbers to established correlation charts to confirm the presence of the ketone and alkane functional groups.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which acts as a molecular fingerprint.

Analysis of the Mass Spectrum: For Dihydro-2H-thiopyran-3(4H)-one (MW = 116.18), the mass spectrum will show a molecular ion peak (M⁺) and several fragment ions resulting from the breakdown of the molecule.

Key Ions in the Mass Spectrum

| m/z Value | Ion | Rationale |

|---|---|---|

| 116 | [C₅H₈OS]⁺ | Molecular Ion (M⁺): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 88 | [M - CO]⁺ | Loss of Carbon Monoxide: A common fragmentation pathway for ketones is the loss of a neutral CO molecule (28 Da) via alpha-cleavage. |

| 73 | [M - C₂H₃O]⁺ | Alpha-Cleavage: Cleavage of the bond between C3 and C4, followed by the loss of the acetyl radical (•C(O)CH₃), is a plausible fragmentation pathway. |

| 60 | [C₂H₄S]⁺ | Thioethylene Radical Cation: Further fragmentation can lead to the formation of this stable sulfur-containing fragment. |

| 42 | [C₃H₆]⁺ | Propene Fragment: This is a common, stable hydrocarbon fragment observed in the mass spectra of many organic molecules. |

Proposed Fragmentation Pathway

The primary fragmentation is expected to be initiated by cleavage adjacent to the carbonyl group (alpha-cleavage), which is a well-established fragmentation mechanism for ketones.

Caption: Key fragmentation steps for Dihydro-2H-thiopyran-3(4H)-one in EI-MS.

Experimental Protocol for GC-MS

Objective: To determine the molecular weight and obtain a reproducible fragmentation pattern for structural confirmation.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation (Gas Chromatography - Mass Spectrometry):

-

GC: Use a capillary column suitable for separating moderately polar compounds (e.g., DB-5 or equivalent).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C.

-

Temperature Program: Use a temperature ramp (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C) to ensure proper separation and elution of the compound.

-

MS: The mass spectrometer is typically operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.

-

-

Data Acquisition:

-

Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to Dihydro-2H-thiopyran-3(4H)-one in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak. Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Identify the major fragment ions and correlate them with the proposed fragmentation pathways to confirm the structure.

-

References

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]2]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]]

-

chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]]

-

PubChem. (n.d.). Dihydro-2H-thiopyran-3(4H)-one. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

Sources

1H and 13C NMR spectra of Dihydro-2H-thiopyran-3(4H)-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dihydro-2H-thiopyran-3(4H)-one

Abstract

Dihydro-2H-thiopyran-3(4H)-one, also known as thian-3-one (CAS No: 19090-03-0), is a saturated heterocyclic ketone that serves as a valuable building block in synthetic organic chemistry. Its utility in the synthesis of more complex sulfur-containing molecules necessitates a robust and unambiguous method for its structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this purpose, providing detailed information about the molecular framework through the analysis of its hydrogen (¹H) and carbon-13 (¹³C) nuclei. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Dihydro-2H-thiopyran-3(4H)-one, grounded in fundamental principles and supported by comparative data. We will explore the causal factors behind the observed chemical shifts and coupling patterns, present standardized protocols for data acquisition, and provide a self-validating framework for spectral interpretation aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Rationale

A thorough interpretation of NMR spectra begins with a detailed analysis of the molecule's structure. Dihydro-2H-thiopyran-3(4H)-one possesses a six-membered thiane ring with a carbonyl group at the C-3 position.

dot graph Dihydro_2H_thiopyran_3_4H_one_Structure { layout=neato; node [shape=none, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];

// Atom nodes C2 [label="C2", pos="1.5,0.866!", fontcolor="#202124"]; C3 [label="C3", pos="1.5,-0.866!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.732!", fontcolor="#202124"]; C5 [label="C5", pos="-1.5,-0.866!", fontcolor="#202124"]; C6 [label="C6", pos="-1.5,0.866!", fontcolor="#202124"]; S1 [label="S1", pos="0,1.732!", fontcolor="#EA4335", fontname="sans-serif bold"]; O3 [label="O", pos="2.5,-1.3!", fontcolor="#EA4335", fontname="sans-serif bold"];

// Invisible nodes for proton labels H2a [label="H", pos="2.2,1.3!", fontcolor="#4285F4"]; H2b [label="H", pos="1.0,1.4!", fontcolor="#4285F4"]; H4a [label="H", pos="0.5,-2.5!", fontcolor="#4285F4"]; H4b [label="H", pos="-0.5,-2.5!", fontcolor="#4285F4"]; H5a [label="H", pos="-2.2,-1.3!", fontcolor="#4285F4"]; H5b [label="H", pos="-2.0,-0.3!", fontcolor="#4285F4"]; H6a [label="H", pos="-2.2,1.3!", fontcolor="#4285F4"]; H6b [label="H", pos="-1.0,1.4!", fontcolor="#4285F4"];

// Bonds C2 -- S1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- S1; C3 -- O3 [style=filled, color="#202124", penwidth=2];

// Proton bonds C2 -- H2a [style=dashed, color="#5F6368"]; C2 -- H2b [style=dashed, color="#5F6368"]; C4 -- H4a [style=dashed, color="#5F6368"]; C4 -- H4b [style=dashed, color="#5F6368"]; C5 -- H5a [style=dashed, color="#5F6368"]; C5 -- H5b [style=dashed, color="#5F6368"]; C6 -- H6a [style=dashed, color="#5F6368"]; C6 -- H6b [style=dashed, color="#5F6368"]; } Caption: Molecular structure of Dihydro-2H-thiopyran-3(4H)-one with atom numbering.

The molecule is asymmetric, leading to five distinct carbon environments (C2, C3, C4, C5, C6) and four unique proton environments (on C2, C4, C5, C6). This lack of symmetry is key to predicting the number of signals in the NMR spectra.

-

¹H NMR Prediction: Four signals are expected, each integrating to two protons. The splitting pattern of each signal is dictated by the number of adjacent protons (n+1 rule).

-

¹³C NMR Prediction: Five signals are anticipated, corresponding to the five chemically non-equivalent carbon atoms.

In-Depth Spectral Analysis

¹H NMR Spectrum

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The chemical shift of each proton is influenced by the electronegativity of nearby atoms and functional groups.

| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Causality and Field Insights |

| H4 | ~2.8 – 3.0 | Triplet (t) | 6-7 | These protons are on the carbon alpha to the carbonyl group (C3). The electron-withdrawing nature of the carbonyl causes a significant downfield shift. They are coupled only to the two protons on C5, resulting in a clean triplet. |

| H2 | ~2.7 – 2.9 | Singlet (s) | N/A | The protons on C2 are uniquely positioned between the sulfur atom (S1) and the carbonyl carbon (C3). Since there are no protons on the adjacent atoms, these protons are not subject to spin-spin coupling and appear as a singlet. Their chemical shift is influenced by both the adjacent sulfur and the alpha-carbonyl group. This singlet is a key signature for this specific isomer. A similar pattern is seen in the oxygen analog, Dihydro-2H-pyran-3(4H)-one.[1] |

| H6 | ~2.6 – 2.8 | Triplet (t) | 6-7 | These protons are on the carbon alpha to the sulfur atom (S1). The electronegative sulfur deshields them, shifting them downfield. They are coupled to the two adjacent protons on C5, leading to a triplet. |

| H5 | ~2.0 – 2.2 | Quintet (quint) or Multiplet (m) | 6-7 | The protons on C5 are in a standard aliphatic environment, coupled to both the C4 protons (2H) and the C6 protons (2H). This 4-neighbor environment results in a quintet (or a more complex multiplet due to potential differences in J-coupling), appearing at the most upfield position. |

Table 1: Predicted ¹H NMR Spectroscopic Data for Dihydro-2H-thiopyran-3(4H)-one in CDCl₃.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The chemical shifts are highly sensitive to the local electronic environment.

| Assignment | Chemical Shift (δ) ppm (Predicted) | DEPT-135 Signal | Causality and Field Insights |

| C3 | > 200 | None | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom, resulting in a signal far downfield.[2] |

| C2 | ~45 – 50 | Negative (CH₂) | This carbon is alpha to both the sulfur atom and the carbonyl group. This dual influence places its signal significantly downfield relative to other methylene carbons in the ring. |

| C4 | ~40 – 45 | Negative (CH₂) | As the carbon alpha to the carbonyl group, C4 is strongly deshielded and appears downfield. Its chemical shift is expected to be similar to that of the alpha-carbons in tetrahydro-4H-thiopyran-4-one.[3] |

| C6 | ~28 – 33 | Negative (CH₂) | This carbon is alpha to the sulfur atom, which results in a moderate downfield shift compared to a standard alkane carbon. |

| C5 | ~24 – 28 | Negative (CH₂) | C5 is the most shielded carbon, being beta to both the sulfur and carbonyl groups. It resonates in a typical aliphatic methylene region. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Dihydro-2H-thiopyran-3(4H)-one in CDCl₃.

Experimental Protocols for Structural Verification

To ensure trustworthy and reproducible results, standardized experimental procedures are critical. The following protocols describe a self-validating system for the complete structural elucidation of Dihydro-2H-thiopyran-3(4H)-one.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. Use a solvent from a reputable supplier to avoid impurity peaks.[4]

-

Sample Concentration: Dissolve approximately 5-10 mg of Dihydro-2H-thiopyran-3(4H)-one in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Quality Check: Ensure the solution is clear and free of any particulate matter before capping the tube.

NMR Data Acquisition Workflow

The following sequence of experiments provides a comprehensive dataset for unambiguous spectral assignment.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on chemical shifts, multiplicities, and integrations.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

-

DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment. This is crucial for differentiating methylene (CH₂, negative signal) from methine/methyl (CH/CH₃, positive signal) carbons. Quaternary carbons (like C3) will be absent.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons. For this molecule, a key correlation would be expected between the H5 and H6 signals, and between the H5 and H4 signals.

-

HSQC or HMQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon signal to which it is directly attached. This is the definitive step for linking the proton assignments to the carbon backbone, confirming the full structure.

By following this workflow, the resulting data provides a self-validating and unambiguous assignment of the ¹H and ¹³C NMR spectra for Dihydro-2H-thiopyran-3(4H)-one.

References

-

PubChem. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. National Center for Biotechnology Information. [Link]

-

Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications. [Link]

-

ResearchGate. Efficient Synthesis of Novel 3-Substituted Thiopyran-4-ones. ResearchGate. [Link]

-

PubChem. Dihydro-2H-thiopyran-3(4H)-one. National Center for Biotechnology Information. [Link]

-

Palchykov, V. A., et al. (2018). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Advances. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

SpectraBase. Tetrahydro-4H-thiopyran-4-one - 13C NMR. SpectraBase. [Link]

-

PubChem. 3,4-dihydro-2H-pyran. National Center for Biotechnology Information. [Link]

-

ResearchGate. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. ResearchGate. [Link]

-

ResearchGate. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]

-

PDB-Dev. Tetrahydro-4H-thiopyran-4-one-1,1-dioxide. PDB-Dev. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NIST. 4H-Thiopyran-4-one, tetrahydro-. NIST WebBook. [Link]

-

PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. National Center for Biotechnology Information. [Link]

Sources

Mass spectrometry fragmentation of Dihydro-2H-thiopyran-3(4H)-one

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dihydro-2H-thiopyran-3(4H)-one

Foreword: The Structural Elucidation Imperative

In the landscape of medicinal chemistry and materials science, sulfur-containing heterocycles are of paramount importance.[1] Dihydro-2H-thiopyran-3(4H)-one, a saturated thiopyran derivative, represents a core structural motif and a versatile synthetic intermediate. Its characterization is a critical step in quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[2]

This guide provides an in-depth analysis of the expected fragmentation behavior of Dihydro-2H-thiopyran-3(4H)-one under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions. As direct literature on the mass spectral analysis of this specific compound is scarce, this document synthesizes foundational principles of mass spectrometry, drawing authoritative parallels from the fragmentation of cyclic ketones, thioethers, and analogous oxygen heterocycles to build a predictive and logical framework for its analysis.

Foundational Principles of Fragmentation

The fragmentation of a molecular ion is not a random process; it is governed by the inherent stability of the bonds within the molecule and the resulting fragments.[2] Upon ionization, the molecule enters an energetically excited state, shedding this excess energy by cleaving its weakest bonds or undergoing rearrangements to form more stable ions.[3] For Dihydro-2H-thiopyran-3(4H)-one, the key structural features dictating fragmentation are the carbonyl group (C=O) and the thioether linkage (C-S-C).

Key fragmentation mechanisms relevant to this structure include:

-

Alpha (α)-Cleavage: The predominant fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. This results in the formation of a stable, resonance-stabilized acylium ion.[3][4][5]

-

Charge-Site Initiated Cleavage: Common for heteroatoms like sulfur, where the initial radical cation is localized on the heteroatom, initiating cleavage at an adjacent bond.[2]

-

Complex Fission in Cyclic Systems: Ring-opening reactions initiated by an initial α-cleavage, followed by subsequent hydrogen transfers and secondary fragmentations to yield characteristic ions.[4]

Electron Ionization (EI-MS) Fragmentation Pathway

Electron Ionization (EI) employs a high-energy electron beam (typically 70 eV) that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[6] This "hard" ionization technique is ideal for generating a detailed fragmentation "fingerprint" for structural identification.

The molecular ion (M•+) of Dihydro-2H-thiopyran-3(4H)-one (C₅H₈OS) has a nominal mass of 116 Da. The primary fragmentation is expected to be initiated by α-cleavage adjacent to the carbonyl group, which is a characteristic feature of cyclic ketones.[4][7]

Proposed EI Fragmentation Pathways:

-

Initial Ionization: An electron is ejected from either the sulfur or oxygen lone pairs, forming the molecular ion, m/z 116 .

-

Pathway A: α-Cleavage at C3-C4: Cleavage of the C3-C4 bond results in the opening of the ring to form an intermediate radical cation. Subsequent loss of a stable neutral molecule, carbon monoxide (CO), is highly favorable, leading to the formation of a radical cation at m/z 88 .

-

Pathway B: α-Cleavage at C2-C3: Cleavage of the C2-C3 bond also leads to ring opening. This can be followed by the expulsion of ethylene (C₂H₄) through a hydrogen rearrangement, yielding a fragment ion at m/z 88 . A subsequent loss of a hydrogen radical can lead to a stable cation at m/z 87 .

-

Secondary Fragmentation: The ion at m/z 88 can further fragment by losing a thioformaldehyde molecule (CH₂S), resulting in an ion at m/z 42 . Alternatively, cleavage adjacent to the sulfur atom can lead to the formation of a prominent ion at m/z 60 ([C₂H₄S]•+) or m/z 47 ([CH₃S]+).

Visualization of Proposed EI-MS Fragmentation

Caption: Proposed EI-MS fragmentation pathways for Dihydro-2H-thiopyran-3(4H)-one.

Summary of Expected EI-MS Fragment Ions

| m/z | Proposed Ion Structure | Proposed Origin |

| 116 | [C₅H₈OS]•+ | Molecular Ion (M•+) |

| 88 | [C₄H₈S]•+ or [C₃H₄OS]•+ | M•+ - CO or M•+ - C₂H₄ |

| 87 | [C₃H₃OS]+ | [m/z 88] - H• |

| 60 | [C₂H₄S]•+ | Secondary fragmentation |

| 55 | [C₃H₃O]+ or [C₄H₇]+ | Cleavage of the acyclic M•+ ion |

| 47 | [CH₃S]+ | Secondary fragmentation involving sulfur |

| 42 | [C₃H₆]•+ | Secondary fragmentation |

Electrospray Ionization (ESI-MS/MS) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation.[8][9] Structural information is obtained using tandem mass spectrometry (MS/MS), where the precursor ion (e.g., the [M+H]+ ion) is isolated and fragmented through Collision-Induced Dissociation (CID).[10] The resulting fragments are often different from those observed in EI-MS due to the different precursor ion and lower internal energy.

For Dihydro-2H-thiopyran-3(4H)-one, the protonated molecule [M+H]+ has a nominal mass of 117 Da. Protonation is expected to occur at either the carbonyl oxygen or the sulfur atom. Fragmentation will proceed from this even-electron species, typically involving the loss of small, stable neutral molecules.

Proposed ESI-MS/MS Fragmentation Pathways:

-

Protonation: The molecule accepts a proton to form the precursor ion, m/z 117 .

-

Pathway C: Loss of Water: If protonation occurs on the carbonyl oxygen, a common fragmentation pathway for ketones is the loss of water (H₂O), especially if a facile rearrangement is possible. This would lead to a fragment ion at m/z 99 .

-

Pathway D: Ring Cleavage and Neutral Loss: Protonation can induce ring-opening. Following the opening of the ring, the charged species can undergo cleavage to lose neutral molecules. A plausible loss is that of thioacetic acid (CH₃COSH), if rearrangement occurs, or the loss of ethylene followed by CO, leading to a fragment at m/z 61 ([C₂H₅S]+).

Visualization of Proposed ESI-MS/MS Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated Dihydro-2H-thiopyran-3(4H)-one.

Summary of Expected ESI-MS/MS Fragment Ions

| Precursor m/z | Product m/z | Proposed Neutral Loss | Proposed Product Ion Structure |

| 117 | 99 | H₂O | [C₅H₇S]+ |

| 117 | 89 | C₂H₄ | [C₃H₅OS]+ |

| 117 | 61 | C₂H₄ + CO | [C₂H₅S]+ |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is suitable for the analysis of volatile and thermally stable compounds.[11]

-

Sample Preparation: Prepare a 1 mg/mL solution of Dihydro-2H-thiopyran-3(4H)-one in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[6]

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200.

-

Data Acquisition: Acquire data in full scan mode.

-

Protocol 2: LC-ESI-MS/MS Analysis

This method is suitable for direct infusion or for samples in complex matrices requiring chromatographic separation.

-

Sample Preparation: Prepare a 10 µg/mL solution of Dihydro-2H-thiopyran-3(4H)-one in a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid to aid protonation).[10]

-

Instrumentation: Utilize a Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization source.

-

LC Conditions (Optional):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas Flow & Temp: Optimize for the specific instrument (e.g., 600 L/hr, 350°C).

-

Data Acquisition:

-

MS1 Scan: Scan from m/z 50 to 250 to identify the [M+H]+ precursor at m/z 117.

-

MS2 Product Ion Scan: Isolate the precursor ion at m/z 117 and apply varying collision energies (e.g., 10, 20, 30 eV) to generate a product ion spectrum.

-

-

Conclusion

The mass spectral fragmentation of Dihydro-2H-thiopyran-3(4H)-one is logically predictable through the application of fundamental chemical principles. Under EI-MS, the fragmentation is expected to be dominated by α-cleavages characteristic of cyclic ketones, leading to significant ions at m/z 88 (loss of CO or C₂H₄) and other smaller fragments. Under ESI-MS/MS, the protonated molecule (m/z 117 ) is expected to fragment via the loss of small neutral molecules, such as H₂O (yielding m/z 99 ) or a combination of C₂H₄ and CO (yielding m/z 61 ). These distinct fragmentation patterns provide a robust analytical signature, enabling researchers, scientists, and drug development professionals to confidently identify and characterize this important heterocyclic compound in a variety of experimental contexts.

References

- LIPIN, K., et al. (2024). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 60(10).

- BenchChem. (2025). Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods.

- BenchChem. (2025). Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide.

- NIST. 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. NIST Chemistry WebBook.

- BenchChem. (2025). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

- ResearchGate. Synthesis of thiopyrane derivatives.

- ResearchGate. Synthesis of 2-thioxo-thiopyran derivatives.

- Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry.

- PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.

- RSC Publishing. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.

- PubMed. Fragmentation mechanisms of oxofatty acids via high-energy collisional activation.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NIST. 2H-Pyran-3(4H)-one, dihydro-. NIST Chemistry WebBook.

- Wikipedia. Fragmentation (mass spectrometry).

- AIP Publishing. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran.

- R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).

- ResearchGate. (2016). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.

- Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.

- YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.

- PubMed. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry.

- NIH. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.

- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.

- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.

Sources

- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ugto.mx [ugto.mx]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. whitman.edu [whitman.edu]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. uab.edu [uab.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Nomenclature and Synthesis of a Versatile Heterocycle: An In-depth Guide to Dihydro-2H-thiopyran-3(4H)-one

For Immediate Release

A comprehensive technical guide has been developed to elucidate the chemical identity, synthesis, and analytical characterization of Dihydro-2H-thiopyran-3(4H)-one, a sulfur-containing heterocyclic ketone of significant interest to researchers, scientists, and professionals in drug development. This document provides a thorough examination of its alternative names, detailed synthetic protocols, and in-depth spectroscopic analysis, serving as a critical resource for its application in organic synthesis and medicinal chemistry.

Unraveling the Identity: A Multiplicity of Names

Dihydro-2H-thiopyran-3(4H)-one is known in the scientific literature and chemical databases by several alternative names. A clear understanding of this nomenclature is essential for efficient literature searching and chemical sourcing. The systematic IUPAC name for this compound is thian-3-one . Other commonly used synonyms include:

-

Tetrahydrothiopyran-3-one

-

3-Thiacyclohexanone

-

3-Oxotetrahydrothiopyran

-

1-Thiacyclohexan-3-one

-

Tetrahydrothia-3-pyranone

It is crucial to distinguish this compound from its structural isomer, Tetrahydro-4H-thiopyran-4-one (also known as thian-4-one), where the carbonyl group is at the 4-position of the thiopyran ring. While structurally similar, their chemical reactivity and applications can differ significantly.

Synthesis and Production: A Practical Approach

The synthesis of Dihydro-2H-thiopyran-3(4H)-one can be achieved through various synthetic routes. One established method involves the Dieckmann condensation, a powerful intramolecular reaction for forming cyclic β-keto esters. This approach typically utilizes a diester precursor which, upon treatment with a strong base, undergoes cyclization to form the thiopyranone ring system.

A notable synthetic pathway starts from diethyl 3,3'-thiodipropionate. The intramolecular cyclization of this diester is a key step in forming the six-membered heterocyclic ring.

Experimental Protocol: Synthesis via Dieckmann Condensation

The following protocol outlines a general procedure for the synthesis of a precursor to the tetrahydrothiopyran-4-one scaffold, illustrating the principles of the Dieckmann condensation. A similar strategy can be adapted for the synthesis of the 3-oxo isomer.

Materials:

-

Diethyl 3,3'-thiodipropionate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

A solution of diethyl 3,3'-thiodipropionate is prepared in an anhydrous solvent (toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and a strong base (sodium ethoxide or sodium hydride) is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete cyclization.

-

The reaction is then quenched by the careful addition of a dilute acid (e.g., hydrochloric acid) until the mixture is acidic.

-

The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude β-keto ester.

-

Subsequent hydrolysis and decarboxylation of the resulting β-keto ester will yield the desired Dihydro-2H-thiopyran-3(4H)-one.

Caption: Synthetic workflow for Dihydro-2H-thiopyran-3(4H)-one.

Spectroscopic Characterization: Confirming the Structure

The unambiguous identification of Dihydro-2H-thiopyran-3(4H)-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons at different positions of the ring. The protons adjacent to the sulfur atom and the carbonyl group will exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum will provide key information, most notably the chemical shift of the carbonyl carbon, which is expected to be in the downfield region typical for ketones. The chemical shifts of the methylene carbons will also be indicative of their position relative to the heteroatom and the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Dihydro-2H-thiopyran-3(4H)-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1720 cm⁻¹. The presence of C-H stretching vibrations from the methylene groups will also be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₅H₈OS, 116.18 g/mol ). The fragmentation pattern can provide further structural information.

| Technique | Key Features for Dihydro-2H-thiopyran-3(4H)-one |

| ¹H NMR | Signals for methylene protons adjacent to sulfur and carbonyl. |

| ¹³C NMR | Downfield signal for the ketone carbonyl carbon. |

| IR Spectroscopy | Strong C=O stretching absorption around 1700-1720 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak at m/z = 116. |

Applications in Research and Development

Dihydro-2H-thiopyran-3(4H)-one and its derivatives are valuable building blocks in organic synthesis and have been explored for their potential in drug discovery. The presence of both a sulfur atom and a ketone functionality within a cyclic scaffold provides a versatile platform for the synthesis of more complex molecules with diverse biological activities. Derivatives have shown promise in areas such as anti-inflammatory, antiarthritic, and antiasthmatic research.[1] The related compound, Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, is a versatile building block for creating new thiopyran-based heterocyclic systems.[2]

Caption: Applications of Dihydro-2H-thiopyran-3(4H)-one.

Conclusion

Dihydro-2H-thiopyran-3(4H)-one, or thian-3-one, is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. A thorough understanding of its nomenclature, synthetic pathways, and spectroscopic properties is fundamental for its effective utilization. This guide provides a foundational resource for researchers and developers working with this versatile chemical entity.

References

-

Palchykov, V. A., et al. (2018). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 42(2), 1133-1143. [Link]

-

PubChem. (n.d.). Dihydro-2H-thiopyran-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4H-Thiopyran-4-one, tetrahydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

Sources

Navigating the Synthetic Landscape of Tetrahydrothiopyran-3-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

Tetrahydrothiopyran-3-one, a sulfur-containing heterocyclic ketone, represents a pivotal yet often overlooked scaffold in the lexicon of medicinal chemistry and organic synthesis. Its unique conformational properties and the strategic placement of its keto functionality make it a versatile building block for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of Tetrahydrothiopyran-3-one, focusing on its nomenclature, physicochemical properties, synthetic routes, and reactivity. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to fully exploit the synthetic potential of this valuable heterocyclic intermediate.

Introduction: The Strategic Value of the Tetrahydrothiopyran-3-one Scaffold

In the relentless pursuit of novel therapeutic agents, the exploration of underutilized chemical space is paramount. Saturated heterocyclic systems, such as the tetrahydrothiopyran framework, offer a compelling three-dimensional architecture that can lead to improved pharmacological properties. Tetrahydrothiopyran-3-one, in particular, serves as a versatile precursor for a variety of molecular frameworks, enabling the introduction of diverse pharmacophoric elements. Its sulfur atom can participate in crucial interactions within biological targets, while the ketone functionality provides a reactive handle for a plethora of chemical transformations. This guide will illuminate the path for researchers to effectively incorporate this scaffold into their drug discovery programs.

Nomenclature and Physicochemical Properties: A Foundational Overview

A clear understanding of the nomenclature and fundamental properties of a compound is the bedrock of its effective application.

Synonyms and Identifiers

Tetrahydrothiopyran-3-one is known by several alternative names in the chemical literature, and a comprehensive awareness of these is crucial for efficient information retrieval.

| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| Tetrahydro-2H-thiopyran-3(4H)-one | thian-3-one[1][2] | 19090-03-0[1][2] | C₅H₈OS | 116.18 g/mol |

| Dihydro-2H-thiopyran-3(4H)-one[1][3] | ||||

| 3-Thiacyclohexanone[3] |

Physicochemical Data

The following table summarizes key physicochemical properties of Tetrahydrothiopyran-3-one.

| Property | Value | Source |

| Boiling Point | 195.2 °C at 760 mmHg | [1] |

| Density | 1.134 g/cm³ | [1] |

Synthesis of Tetrahydrothiopyran-3-one: A Practical Approach

Analogue Synthesis: Four-Step Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

This robust, multi-step synthesis provides the corresponding pyranone in a good overall yield and is illustrative of the chemical logic that could be applied to a thiopyranone synthesis. The process involves four key transformations: ketalization, reduction, cyclization, and deprotection.

-

Step 1: Dimethyl 2,2-dimethoxypentanedioate. To a solution of dimethyl 2-oxopentanedioate (derived from α-ketoglutaric acid) in absolute methanol, add trimethyl orthoformate and a catalytic amount of sulfuric acid. The reaction mixture is processed to yield the ketalized diester.

-

Step 2: 2,2-Dimethoxypentane-1,5-diol. The diester from Step 1 is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).

-

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran. The diol from Step 2 undergoes an intramolecular cyclization, typically via mesylation followed by base-induced ring closure.

-

Step 4: Dihydro-2H-pyran-3(4H)-one. The ketal protecting group is removed under acidic conditions, for example, using trifluoroacetic acid in dichloromethane, to afford the final ketone.

Caption: Synthetic workflow for the analogue, Dihydro-2H-pyran-3(4H)-one.

Chemical Reactivity and Synthetic Applications

The reactivity of Tetrahydrothiopyran-3-one is dominated by its ketone functionality and the presence of the sulfur heteroatom. These features allow for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.

Reactions at the Carbonyl Group

The ketone moiety can undergo a wide array of classical carbonyl reactions, including:

-

Reductive Amination: To introduce nitrogen-containing substituents.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Aldol Condensations: To build more complex carbon skeletons.

-

Grignard and Organolithium Additions: To introduce a variety of alkyl, aryl, and other functionalities.

Reactions Involving the Sulfur Atom

The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the reactivity of the molecule and introduce new functional handles. For instance, the related Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has been shown to be a useful reagent in Dimroth-type 1,2,3-triazole synthesis.

Application as a Building Block in Drug Discovery

The tetrahydrothiopyran scaffold is a recurring motif in a number of biologically active compounds. While specific examples detailing the direct use of Tetrahydrothiopyran-3-one are not abundant in the readily available literature, the utility of the closely related Tetrahydrothiopyran-4-one is well-documented and serves as a strong indicator of the potential of the 3-one isomer.

For example, the tetrahydrothiopyran-4-one core has been utilized in the synthesis of spirocyclic and fused heterocyclic systems through multicomponent reactions. These scaffolds are of significant interest due to their presence in molecules with anticancer, anti-inflammatory, and antimicrobial properties.

Caption: General workflow for a three-component reaction utilizing the related Tetrahydrothiopyran-4-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region. The protons alpha to the sulfur atom would appear at a distinct chemical shift compared to those alpha to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a peak for the carbonyl carbon in the downfield region (typically >200 ppm). The carbons adjacent to the sulfur atom will be shielded relative to those in the oxygen analog, appearing at a more upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1710-1725 cm⁻¹. The C-S stretching vibration is generally weak and appears in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 116. Fragmentation patterns will likely involve cleavage alpha to the carbonyl group and loss of small neutral molecules.

Conclusion and Future Outlook

Tetrahydrothiopyran-3-one is a heterocyclic building block with significant untapped potential in medicinal chemistry and organic synthesis. Its unique structural and electronic properties make it an attractive starting material for the construction of novel, three-dimensional molecules with diverse biological activities. While detailed synthetic and reactivity data for the 3-one isomer is less prevalent in the literature compared to its 4-one counterpart and oxygen analogs, the foundational principles and experimental approaches outlined in this guide provide a solid framework for its effective utilization. As the demand for novel chemical entities in drug discovery continues to grow, a deeper exploration of the synthetic utility of Tetrahydrothiopyran-3-one is not only warranted but is likely to yield a wealth of new and valuable molecular architectures.

References

-

PubChem. (n.d.). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. [Online]. Available at: [Link]

-

Taylor & Francis Online. (2020). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3- triazole synthesis. [Online]. Available at: [Link]

-

PubChem. (n.d.). Dihydro-2H-thiopyran-3(4H)-one. [Online]. Available at: [Link]

Sources

Material Safety Data Sheet (MSDS) for Dihydro-2H-thiopyran-3(4H)-one

An In-Depth Technical Guide to the Safe Handling and Application of Dihydro-2H-thiopyran-3(4H)-one

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Introduction: Dihydro-2H-thiopyran-3(4H)-one (CAS No. 19090-03-0), also known as thian-3-one, is a saturated sulfur-containing heterocycle of increasing interest in synthetic and medicinal chemistry.[1] Its utility as a versatile building block necessitates a thorough understanding of its safety and handling characteristics. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive operational protocol, synthesizing available data with field-proven insights to ensure both personnel safety and experimental integrity.

A critical initial observation is the inconsistency in hazard classification for this compound. The European Chemicals Agency (ECHA) Classification and Labelling Inventory shows divided reports from notifiers; half classify the substance as H225 (Highly flammable liquid and vapor), while the other half report that it does not meet GHS hazard criteria.[1] This ambiguity underscores the need for a cautious and well-informed approach. This guide, therefore, adopts a conservative stance, treating the compound with the highest plausible level of hazard until more definitive data becomes available.

Chapter 1: Core Physicochemical & Hazard Profile

A molecule's physical properties are the foundation of its safe handling, dictating everything from storage conditions to appropriate fire-fighting media. While extensive experimental data for Dihydro-2H-thiopyran-3(4H)-one is not consistently available, a combination of computed data and information from structurally related compounds provides a robust working profile.

Identification and Properties

The fundamental identifiers and physicochemical properties are summarized below. These values are critical for both logistical considerations (e.g., shipping) and for predicting the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | thian-3-one | PubChem[1] |

| Synonyms | Tetrahydrothiopyran-3-one, 3-Thiacyclohexanone | PubChem[1] |

| CAS Number | 19090-03-0 | PubChem[1] |

| Molecular Formula | C₅H₈OS | PubChem[1] |

| Molecular Weight | 116.18 g/mol | PubChem[1] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

Causality Insight: The molecular weight and likely liquid state at room temperature suggest that vapor pressure could be significant. This directly informs the need for handling in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

GHS Hazard Classification: An Ambiguous Landscape

As noted, the GHS classification is inconsistent.[1] A conservative approach is mandatory. We will operate under the assumption that the compound is a flammable liquid and requires careful handling to avoid ignition.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor.[1] |

| Acute Toxicity, Oral | ❗ | Warning | H302: Harmful if swallowed. (Inferred from analogs)[2] |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation. (Inferred from analogs)[2] |

| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation. (Inferred from analogs) |

Trustworthiness Principle: By adopting the more stringent of the reported classifications, all protocols derived from this guide will have an intrinsic and self-validating margin of safety. All handling procedures should reflect the potential for flammability.

Chapter 2: Exposure Response and First Aid

In the event of an accidental exposure, a rapid and correct response is critical. The following protocols are based on standard laboratory practice for handling irritants and flammable organic compounds.

First Aid Measures

| Exposure Route | Protocol | Rationale |

| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. | To remove the individual from the source and provide respiratory support. |

| Skin Contact | 1. Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Wash the affected area with soap and water. 3. Seek medical attention if irritation persists. | To dilute and remove the chemical from the skin surface to minimize irritation or absorption. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | To ensure the chemical is thoroughly rinsed from the delicate eye tissues to prevent serious damage. |

| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | Inducing vomiting can cause the chemical to be aspirated into the lungs. Dilution is the preferred immediate action. |

Workflow for Accidental Exposure

The following diagram outlines the logical flow of actions upon discovering an accidental exposure.

Caption: Workflow for initial response to a chemical exposure event.

Chapter 3: Proactive Safety: Handling, Storage & PPE

Proactive measures are the cornerstone of laboratory safety. This section details the necessary protocols for handling and storing Dihydro-2H-thiopyran-3(4H)-one to prevent incidents.

Safe Handling Protocol

This protocol is designed for handling the chemical in a typical research laboratory setting.

-

Preparation:

-

Read and understand this guide and any available SDS thoroughly before work begins.

-

Ensure a safety shower and eyewash station are accessible and functional.

-

Prepare all necessary equipment and reagents within a certified chemical fume hood.

-

-

Personal Protective Equipment (PPE):

-

Don appropriate PPE as outlined in the diagram below (Section 3.2). At a minimum, this includes a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

-

Chemical Handling:

-

Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[3]

-

Use spark-proof tools and explosion-proof equipment if handling large quantities.[3]

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed when not in use to prevent the escape of vapors.

-

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling is complete.

-

Clean the work area and decontaminate any spills immediately.

-

Dispose of contaminated waste and disposable PPE in a designated hazardous waste container.[4]

-

Personal Protective Equipment (PPE) Selection Logic

The choice of PPE depends on the scale and nature of the procedure.

Sources

- 1. Dihydro-2H-thiopyran-3(4H)-one | C5H8OS | CID 140474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Pyran-3(4H)-one, dihydro- | C5H8O2 | CID 90109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydro-4H-pyran-4-one(29943-42-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Storage and stability of Dihydro-2H-thiopyran-3(4H)-one

An In-Depth Technical Guide to the Storage and Stability of Dihydro-2H-thiopyran-3(4H)-one

Introduction

Dihydro-2H-thiopyran-3(4H)-one, a sulfur-containing heterocyclic ketone, is a valuable building block in organic synthesis and medicinal chemistry. Its structural features—a reactive ketone and a thioether within a saturated six-membered ring—confer upon it a unique reactivity profile that is advantageous for constructing more complex molecular architectures. However, these same features present inherent stability challenges that must be understood and managed to ensure its integrity during storage and experimental use.

This guide provides a comprehensive analysis of the factors influencing the stability of Dihydro-2H-thiopyran-3(4H)-one. While long-term, formal stability studies on this specific molecule are not extensively documented in public literature, we can construct a robust stability profile by examining its core functional groups, extrapolating data from analogous structures like Dihydro-2H-pyran-3(4H)-one, and applying fundamental principles of organic chemistry. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding to ensure the quality and reliability of this important synthetic intermediate.

Physicochemical Properties and Intrinsic Stability

The stability of Dihydro-2H-thiopyran-3(4H)-one is dictated by the interplay of its thioether and ketone functionalities within the cyclic structure.

-

Thioether Moiety: Unlike its oxygen analogue (an ether), the thioether sulfur atom is susceptible to oxidation. It can be readily oxidized to a sulfoxide and subsequently to a sulfone. This represents the most significant intrinsic liability of the molecule. The oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities, or by reaction with oxidizing agents.[1][2]

-